6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol
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Overview
Description
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound with a molecular formula of C₁₂H₇ClN₂S₂ and a molecular weight of 278.78 g/mol This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure substituted with a 4-chlorophenyl group and a thiol group at the 4-position
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors ofPhosphatidylinositol-3-kinase (PI3K) , an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Thieno[3,2-d]pyrimidine derivatives, which this compound belongs to, are known to inhibit pi3k . They likely interact with the ATP-binding site of the enzyme, preventing the phosphorylation and activation of downstream signaling molecules .
Biochemical Pathways
As a potential pi3k inhibitor , it could affect the PI3K/Akt signaling pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
As a potential pi3k inhibitor , it could potentially inhibit the growth and proliferation of cancer cells by disrupting the PI3K/Akt signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and 2-bromo-3-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired thieno[3,2-d]pyrimidine ring system .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate certain substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions on the phenyl ring.
Cyclized Products: Formed from further cyclization reactions involving the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylthieno[3,2-d]pyrimidine-4-thiol
- 6-(4-Methylphenyl)thieno[3,2-d]pyrimidine-4-thiol
- 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol
Uniqueness
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSXDJVKCHDFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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